molecular formula C12H15Cl2NO B5140443 3-(3,4-dichlorophenoxy)-N-prop-2-enylpropan-1-amine

3-(3,4-dichlorophenoxy)-N-prop-2-enylpropan-1-amine

Cat. No.: B5140443
M. Wt: 260.16 g/mol
InChI Key: RQYCBXHRDPPSLN-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenoxy)-N-prop-2-enylpropan-1-amine is a chemical compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a dichlorophenoxy group attached to a prop-2-enylpropan-1-amine backbone. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenoxy)-N-prop-2-enylpropan-1-amine typically involves the reaction of 3,4-dichlorophenol with an appropriate amine derivative under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with an allyl halide to introduce the prop-2-enyl group. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenoxy)-N-prop-2-enylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of dichlorophenoxy oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenoxy)-N-prop-2-enylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as an antifungal or antiviral agent.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenoxy)-N-prop-2-enylpropan-1-amine involves its interaction with specific molecular targets within cells. It may act by inhibiting certain enzymes or interfering with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dichlorophenoxy)benzaldehyde
  • 2-(3,4-Dichlorophenoxy)triethylamine

Uniqueness

3-(3,4-Dichlorophenoxy)-N-prop-2-enylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific research applications.

Properties

IUPAC Name

3-(3,4-dichlorophenoxy)-N-prop-2-enylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-2-6-15-7-3-8-16-10-4-5-11(13)12(14)9-10/h2,4-5,9,15H,1,3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYCBXHRDPPSLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCCOC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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